molecular formula C17H17ClN2O3S B248368 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine

1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine

Cat. No. B248368
M. Wt: 364.8 g/mol
InChI Key: KLWIERVIDPPUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine, also known as CTTP, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been shown to modulate the activity of these systems, which may explain its therapeutic effects.
Biochemical and Physiological Effects:
1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine is its versatility. It has been shown to have a wide range of pharmacological activities, which makes it useful for studying various diseases and conditions. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine is relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also limitations to the use of 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine in lab experiments. One of the main limitations is its potential toxicity. 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been shown to have toxic effects on certain cell types, which limits its use in certain experiments. Additionally, the exact mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are a number of future directions for research on 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of new drugs based on 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine. Researchers are exploring the potential of 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine as a starting point for the development of new drugs for the treatment of various diseases.
Another area of interest is the study of the mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine. Researchers are working to better understand how 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine modulates neurotransmitter systems in the brain, which may lead to the development of more effective drugs.
Finally, researchers are exploring the potential of 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine as a tool for studying various diseases and conditions. 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been shown to have a wide range of pharmacological activities, which makes it useful for studying a variety of diseases and conditions.

Synthesis Methods

The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine involves the reaction of 4-chlorophenol with acetyl chloride to form 4-chlorophenyl acetate. This intermediate is then reacted with piperazine to form 1-(4-chlorophenyl)-4-(piperazin-1-yl)butan-1-one. The final step involves the reaction of this intermediate with 2-thiophenecarboxylic acid to form 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine.

Scientific Research Applications

1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential use in the development of new drugs. It has been found to have a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticonvulsant properties. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C17H17ClN2O3S/c18-13-3-5-14(6-4-13)23-12-16(21)19-7-9-20(10-8-19)17(22)15-2-1-11-24-15/h1-6,11H,7-10,12H2

InChI Key

KLWIERVIDPPUJL-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3

Origin of Product

United States

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